![molecular formula C26H33N3O5S3 B2487531 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 865175-60-6](/img/structure/B2487531.png)

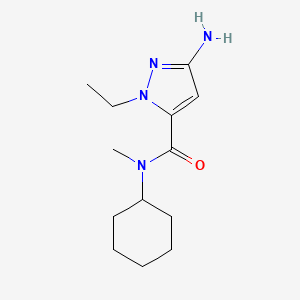

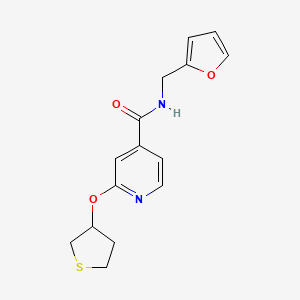

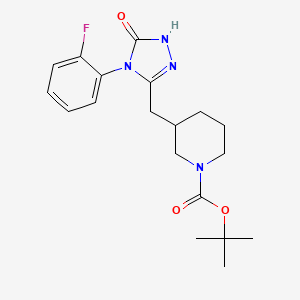

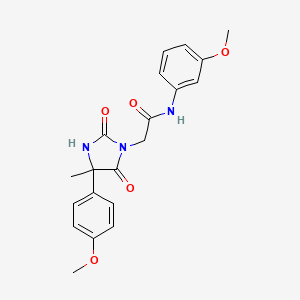

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to the compound of interest, involves intricate chemical procedures that yield compounds with varying degrees of biological activity. For instance, Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting the importance of the methylsulfonylamino group for producing class III electrophysiological activity (Morgan et al., 1990). Similarly, Gangapuram & Redda (2009) synthesized novel substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties, demonstrating the versatility of benzamide derivatives in synthesis (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a critical role in their biological activity. Yadav & Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, elucidating the role of methyl functionality and S⋯O interaction in gelation behavior, which is crucial for understanding the structural features responsible for specific chemical properties (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives are diverse. Horishny & Matiychuk (2020) reported on the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating the compound's synthesis in an environmentally friendly manner, which also highlights the green chemistry aspect of benzamide synthesis (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. The crystal engineering approach used by Yadav & Ballabh (2020) to investigate gelation behavior is an example of how the physical properties of these compounds are analyzed in detail (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications of benzamide derivatives. The study by Saeed et al. (2009) on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights the chemical properties that facilitate the synthesis of complex molecules (Saeed et al., 2009).

Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

A study focused on synthesizing compounds, including those with a structure similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide, explored their potential as selective class III agents in cardiac electrophysiology. These compounds exhibited potency comparable to known class III agents in the in vitro Purkinje fiber assay (Morgan et al., 1990).

Synthesis of Novel Benzamide Derivatives

In a different approach, novel N-substituted benzamides were synthesized, with relevance in creating effective chemical compounds for potential therapeutic applications (Saeed & Rafique, 2013).

Microwave Promoted Synthesis

Another study demonstrated the efficiency of microwave irradiation in synthesizing N-substituted benzamides, including those structurally similar to the compound . This method provided a cleaner, more efficient, and faster synthesis process compared to traditional heating methods (Saeed, 2009).

Role in Supramolecular Gelators

Research into N-(thiazol-2-yl) benzamide derivatives, related to the compound of interest, revealed their role in gelation behavior and the influence of non-covalent interactions on this process. This has implications for understanding molecular interactions and potential applications in materials science (Yadav & Ballabh, 2020).

Antimalarial and Antiviral Potential

A theoretical investigation into sulfonamide derivatives, including structures similar to the given compound, showed promising antimalarial activity. This highlights the potential of such compounds in therapeutic applications against diseases like malaria and possibly other viral infections (Fahim & Ismael, 2021).

Antifungal Properties

The synthesis of N-substituted benzamides also revealed their potential as antifungal agents. Certain synthesized compounds exhibited low to moderate antifungal activity, indicating their possible use in treating fungal infections (Saeed et al., 2008).

properties

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O5S3/c1-7-14-29-23-13-12-22(36(6,31)32)15-24(23)35-26(29)27-25(30)20-8-10-21(11-9-20)37(33,34)28(16-18(2)3)17-19(4)5/h7-13,15,18-19H,1,14,16-17H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHYAQJEJCVJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)